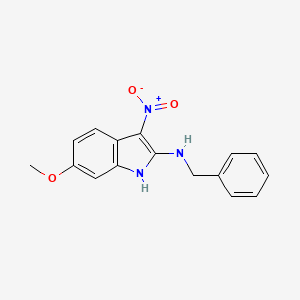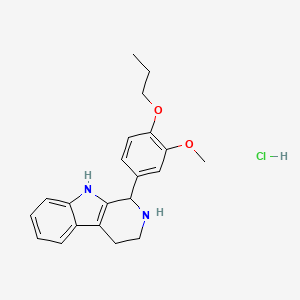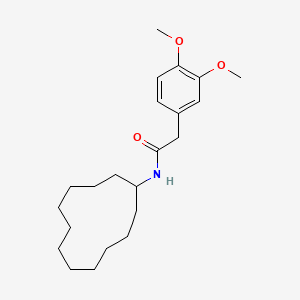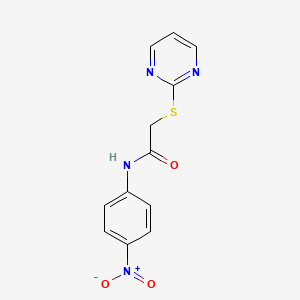
N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine
Overview
Description
N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine typically involves the following steps:
Methoxylation: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Benzylation: The benzyl group is introduced through a benzylation reaction, often using benzyl chloride and a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group, using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Cyclization: The indole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Catalysts like Lewis acids or transition metal complexes.
Major Products:
Reduction: Formation of N-benzyl-6-methoxy-3-amino-1H-indol-2-amine.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Cyclization: Formation of polycyclic indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects or toxicity.
Comparison with Similar Compounds
N-benzyl-6-methoxy-1H-indol-2-amine: Lacks the nitro group, which may result in different reactivity and biological activity.
N-benzyl-3-nitro-1H-indol-2-amine:
6-methoxy-3-nitro-1H-indol-2-amine: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.
Uniqueness: N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the benzyl, methoxy, and nitro groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
N-benzyl-6-methoxy-3-nitro-1H-indol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-22-12-7-8-13-14(9-12)18-16(15(13)19(20)21)17-10-11-5-3-2-4-6-11/h2-9,17-18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISJXOWWELZARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(N2)NCC3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(1,3-benzodioxol-5-yl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4090686.png)
![methyl 4-[4-(cyclopentyloxy)-3-iodo-5-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4090696.png)
![6-(3,4-dihydroxyphenyl)-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B4090712.png)
![2-phenoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4090718.png)

![3-isobutyl-N,1-dimethyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B4090729.png)
![5-(3-chlorophenyl)-N-[({4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}amino)carbonothioyl]-2-furamide](/img/structure/B4090735.png)
![5-chloro-N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)naphthalene-1-carboxamide](/img/structure/B4090741.png)

![3-chloro-N-{3-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B4090782.png)
![3,5,6-trimethyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-1-benzofuran-2-carboxamide](/img/structure/B4090784.png)

![N-methyl-N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4090791.png)
![N-[4-(benzyloxy)phenyl]-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4090792.png)
